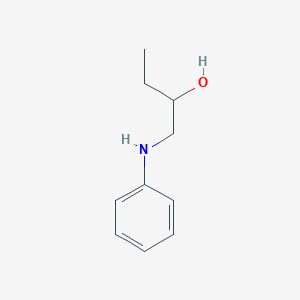

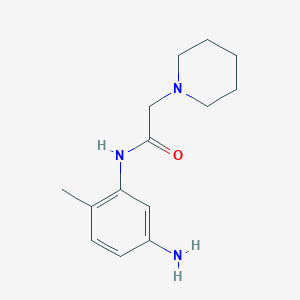

![molecular formula C18H18FN3O3 B2504531 6-ethyl-3-(2-fluorobenzyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 921498-82-0](/img/structure/B2504531.png)

6-ethyl-3-(2-fluorobenzyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "6-ethyl-3-(2-fluorobenzyl)-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione" is a pyrimidine derivative, which is a class of compounds that have been extensively studied due to their diverse biological activities and potential applications in various fields, including agriculture and medicine. Pyrimidine derivatives, such as those mentioned in the provided papers, have shown herbicidal activities and anti-HIV properties, indicating the significance of this class of compounds in developing new therapeutic agents and agrochemicals.

Synthesis Analysis

The synthesis of pyrimidine derivatives often involves cyclization reactions and various functionalization steps. For instance, the synthesis of 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds was achieved by cyclization of trifluoroacetoacetate ethyl with substituted urea, as described in one of the papers . Another paper reports the synthesis of a hydroxylated pyrimidine derivative through an improved one-pot oxidizing process using sodium hydride (NaH) and 3-chloroperbenzoic acid (m-CPBA), yielding the target compound with a 60%-70% reaction yield . These methods highlight the versatility of synthetic approaches that can be adapted to synthesize the compound .

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives is characterized by a pyrimidine ring, which can be nearly planar, as observed in the structure of a related compound where the pyrimidine rings showed minimal root-mean-square (r.m.s.) deviation from planarity . The substituents on the pyrimidine ring, such as benzyl or ethyl groups, can influence the overall geometry and intermolecular interactions of the molecule. For example, the benzene ring can be nearly perpendicular to the pyrimidine ring, affecting the molecule's three-dimensional conformation .

Chemical Reactions Analysis

Pyrimidine derivatives can undergo various chemical reactions, including electrophilic substitution reactions like the Vilsmeier-Haack reaction, bromination, and nitration . These reactions allow for further functionalization of the pyrimidine core, which can be used to modify the biological activity and physical properties of the compounds. The reactivity of different positions on the pyrimidine ring can be exploited to introduce a wide range of substituents, thereby creating a diverse array of derivatives.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidine derivatives are influenced by their molecular structure and the nature of their substituents. The presence of functional groups such as methoxy, ethyl, and benzyl can affect properties like solubility, melting point, and stability. Intermolecular interactions, such as hydrogen bonding, can also play a significant role in determining the compound's physical state and reactivity. For example, hydrogen bonding was observed in a related compound, where the amino group of each tetrahydropyrimidine-2,4-dione molecule acted as a hydrogen-bond donor .

Applications De Recherche Scientifique

Hybrid Catalysts in Medicinal Chemistry

The synthesis and application of pyranopyrimidine derivatives, including similar structures to the compound , have been explored for their potential in medicinal and pharmaceutical industries. These compounds, due to their bioavailability and synthetic applicability, are key precursors in developing new pharmaceuticals. The use of diversified hybrid catalysts such as organocatalysts, metal catalysts, and nanocatalysts has been emphasized for synthesizing these derivatives, highlighting their importance in creating lead molecules for further medicinal applications (Parmar, Vala, & Patel, 2023).

Fluorinated Pyrimidines in Cancer Treatment

Fluorinated pyrimidines (FPs) like 5-Fluorouracil (5-FU) play a crucial role in treating cancer, impacting over 2 million patients annually. The research delves into the synthesis methods, including those incorporating stable isotopes for studying metabolism and biodistribution. New insights into FPs' roles, beyond inhibiting thymidylate synthase (TS), include inhibiting RNA- and DNA-modifying enzymes, which contributes to their cytotoxicity. This suggests the significance of fluorinated compounds, potentially including fluorobenzyl derivatives, in personalized medicine for cancer treatment (Gmeiner, 2020).

Redox Mediators in Degradation of Pollutants

The application of enzymes and redox mediators in degrading recalcitrant organic pollutants highlights a different avenue for chemical compounds, suggesting potential environmental applications. The combination of such compounds with redox mediators could enhance the degradation efficiency of pollutants, indicating a research area for novel compounds with environmental remediation potential (Husain & Husain, 2007).

Pyrimidine Analogues in Optoelectronic Materials

Research into quinazolines and pyrimidines, including pyrimidine analogues, has expanded into optoelectronics, where these compounds are utilized in luminescent materials, photoelectric conversion elements, and sensors. This demonstrates the versatility of pyrimidine derivatives beyond pharmaceuticals, suggesting potential applications in material science and engineering (Lipunova, Nosova, Charushin, & Chupakhin, 2018).

Propriétés

IUPAC Name |

6-ethyl-3-[(2-fluorophenyl)methyl]-5-methoxy-1-methylpyrido[2,3-d]pyrimidine-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18FN3O3/c1-4-11-9-20-16-14(15(11)25-3)17(23)22(18(24)21(16)2)10-12-7-5-6-8-13(12)19/h5-9H,4,10H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQYSDNGGNWJBDS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CN=C2C(=C1OC)C(=O)N(C(=O)N2C)CC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18FN3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

343.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

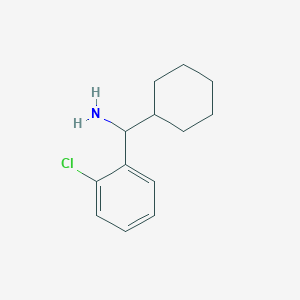

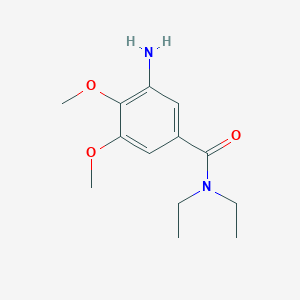

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3,4-dimethylbenzenesulfonamide](/img/structure/B2504453.png)

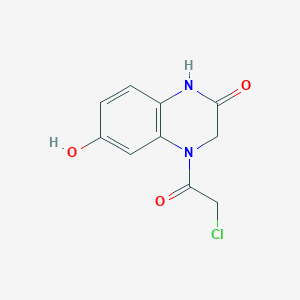

![2-Chloro-N-[2-methyl-2-(1,4,7-trioxaspiro[4.4]nonan-9-yl)propyl]acetamide](/img/structure/B2504458.png)

![4-methoxy-3-methyl-N-(2-(8-methylimidazo[1,2-a]pyridin-2-yl)ethyl)benzenesulfonamide](/img/structure/B2504460.png)

![1-(6-(1H-pyrazol-1-yl)pyrimidin-4-yl)-N-(benzo[c][1,2,5]thiadiazol-4-yl)piperidine-3-carboxamide](/img/structure/B2504463.png)

![3-(4-chlorophenyl)-2-((3-(trifluoromethyl)benzyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2504464.png)

![5,6,7,8-Tetrahydro[1,2,4]triazolo[5,1-b][1,3]benzothiazole](/img/structure/B2504467.png)

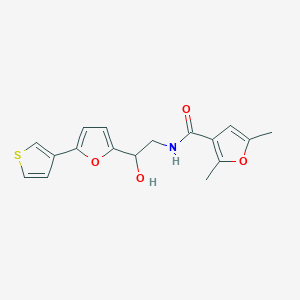

![2-{(3Z)-3-[3-(3-ethoxypropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]-2-oxo-2,3-dihydro-1H-indol-1-yl}-N-(2-methylphenyl)acetamide](/img/structure/B2504470.png)